

Methods for Assessing Zongertinib Efficacy in Preclinical Models

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

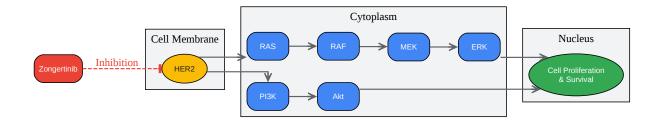
Introduction

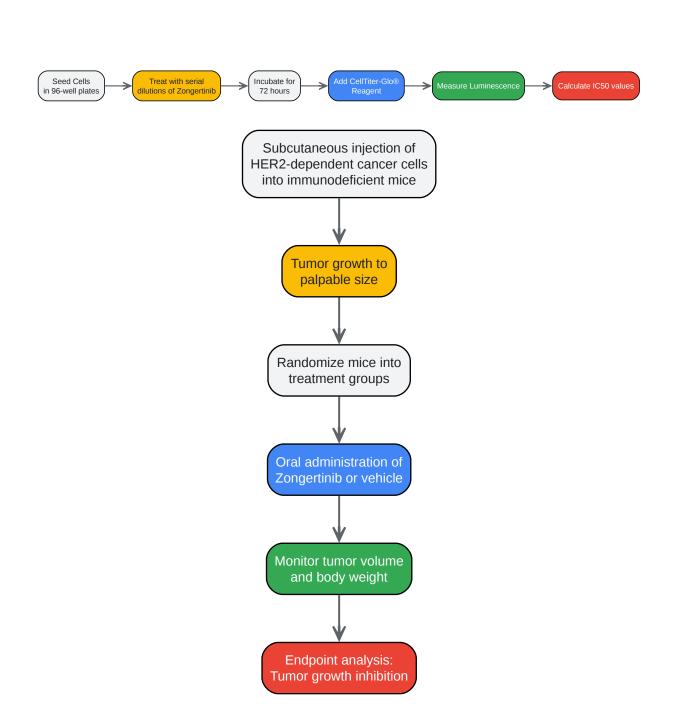
Zongertinib (BI 1810631) is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) that targets human epidermal growth factor receptor 2 (HER2), including exon 20 insertion mutations.[1][2][3] A key characteristic of **Zongertinib** is its ability to spare wild-type epidermal growth factor receptor (EGFR), which may lead to a more favorable toxicity profile compared to pan-ERBB inhibitors.[1][2][4][5] These application notes provide detailed protocols for assessing the preclinical efficacy of **Zongertinib** in both in vitro and in vivo models, enabling researchers to robustly evaluate its therapeutic potential.

Mechanism of Action and Target Signaling Pathway

Zongertinib covalently binds to the HER2 receptor, inhibiting its phosphorylation and subsequently blocking downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK (ERK) and PI3K/Akt pathways.[1][4] This targeted inhibition has demonstrated significant anti-tumor activity in preclinical models of cancers with HER2 alterations, particularly non-small cell lung cancer (NSCLC).[1][2][4]









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